molecular formula C20H14N4 B1581665 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 29914-81-6

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene

Cat. No.: B1581665
CAS No.: 29914-81-6
M. Wt: 310.4 g/mol
InChI Key: DNYDWFIQGPJANT-UHFFFAOYSA-N
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Description

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, also known as BBIB, is a heterocyclic aromatic compound that has been studied extensively over the past few decades due to its wide range of applications in scientific research and development. BBIB has been used in the synthesis of various organic compounds, as an antioxidant and as an inhibitor of various enzymes. It has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Spectroscopy and Theory Calculations

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene has been a subject of interest in spectroscopy and theoretical calculations. In a study by Li, G. et al. (2013), UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction were utilized to characterize the molecule. Density Functional Theory (DFT) calculations provided insights into molecular geometry, vibrational frequencies, and absorption spectrum, showing good agreement with experimental data. This highlights its potential in spectroscopic analysis and theoretical chemistry.

Self-Assembly and Structural Analysis

The self-assembly properties of this compound have been explored. Research by Rajesh, Y. et al. (2008) indicates that it can form complex structures when combined with other organic compounds, including novel tetrameric assemblies mediated by water molecules. This illustrates its potential in the field of molecular self-assembly and crystal engineering.

Anion Sensing

This compound also shows promise in anion sensing. A study by Chetia, B. et al. (2014) demonstrated its use as a chemosensor for fluoride anions. The high selectivity of this compound for fluoride over other anions, as revealed by spectroscopic techniques, underscores its potential application in environmental monitoring and analytical chemistry.

Coordination Polymers and Magnetic Properties

The compound has been utilized in the synthesis of coordination polymers with interesting magnetic properties. Akabane, R. et al. (1997) Akabane, R. et al. (1997) explored its derivatives in creating molecular structures that demonstrate alternating antiferromagnetic interactions. This suggests potential applications in materials science, particularly in the design of magnetic materials.

Anion Transport

Peng, C.-C. et al. (2016) Peng, C.-C. et al. (2016) investigated its derivatives for anion transport, finding that modifications with electron-withdrawing substituents significantly increased its activity. This indicates potential use in chemical sensing and separation technologies.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes and receptors, leading to a wide range of effects.

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. For instance, the compound is stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, could also potentially influence its action and efficacy.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYDWFIQGPJANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299862
Record name 2,2'-(1,3-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29914-81-6
Record name 29914-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(1,3-Phenylene)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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